molecular formula C7H8N2O2 B018796 N-Methyl-2-nitroaniline CAS No. 612-28-2

N-Methyl-2-nitroaniline

Cat. No. B018796
CAS RN: 612-28-2
M. Wt: 152.15 g/mol
InChI Key: KFBOUJZFFJDYTA-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

N-Methyl-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al. (J. Org. Chem. 55:580 (1990)). Zn powder (8.07 g, 0.123 mol), CaCl2 (807 mg), H2O (9.9 mL) and 30 mL EtOH were combined and brought to reflux as described for 4-fluoro-1,2-diaminobenzene (see Example 10), and to this mixture was added slowly dropwise a solution of N-methyl-2-nitroaniline (1.50 g, 9.86 mmol) in 15 mL EtOH. Analysis and workup were as described for 4-fluoro-1,2-diaminobenzene except that the reaction residue was dissolved in 50 ml Et2O. This Et2O solution was then extracted with 3×25 mL 1N HCl and the aqueous layers combined and basified with 5 g of 50% NaOH solution. This solution was then extracted with 3×25 mL Et2O. These Et2O layers were then combined, dried (MgSO4) and the solvent evaporated at reduced pressure to yield 911.1 mg (76.1%) of a dark brown oil. 1H NMR (CDCl2) δ2.87 (s, 3H, CH3), 3.31 (br s, 3H, NH), 6.67 (m, 3H, ArH), 6.86 (m, 1H, ArH).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
807 mg
Type
reactant
Reaction Step Two
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
8.07 g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2].O.FC1C=CC(N)=C(N)C=1.[CH3:14][NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N+:22]([O-])=O>CCO.CCOCC.[Zn]>[CH3:14][NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH2:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
807 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
9.9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)N
Step Five
Name
Quantity
1.5 g
Type
reactant
Smiles
CNC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)N
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
8.07 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
This Et2O solution was then extracted with 3×25 mL 1N HCl
EXTRACTION
Type
EXTRACTION
Details
This solution was then extracted with 3×25 mL Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C=CC=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 911.1 mg
YIELD: PERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.